molecular formula C17H20N2OS B3006775 4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole CAS No. 2418672-58-7

4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole

Katalognummer: B3006775
CAS-Nummer: 2418672-58-7
Molekulargewicht: 300.42
InChI-Schlüssel: KDSFTSQDSSTSBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole, also known as CT-707, is a novel small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and has been implicated in the pathogenesis of type 2 diabetes and other metabolic disorders. CT-707 has shown promising results in preclinical studies and is being developed as a potential therapeutic for these diseases.

Wirkmechanismus

PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose uptake in insulin-resistant cells. 4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole selectively inhibits PTP1B activity, leading to increased insulin signaling and glucose uptake in these cells. This mechanism of action is believed to underlie the therapeutic potential of this compound for type 2 diabetes and other metabolic disorders.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of type 2 diabetes and metabolic disorders. These effects are believed to be mediated by the selective inhibition of PTP1B activity, leading to increased insulin signaling and glucose uptake in insulin-resistant cells.

Vorteile Und Einschränkungen Für Laborexperimente

4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in in vitro and in vivo studies. Its selective inhibition of PTP1B activity also makes it a useful tool for investigating the role of this protein in insulin signaling and metabolic disorders.
One limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, its selectivity for PTP1B may limit its usefulness in investigating other signaling pathways or targets.

Zukünftige Richtungen

There are several potential future directions for research on 4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole. One area of interest is in its potential as a therapeutic for type 2 diabetes and other metabolic disorders. Further preclinical studies are needed to determine its safety and efficacy in animal models, and clinical trials will be needed to evaluate its potential in humans.
Another potential direction is in investigating the role of PTP1B in other signaling pathways and disease states. This compound's selectivity for PTP1B may make it a useful tool for investigating these pathways and identifying new therapeutic targets.
Overall, this compound represents a promising new tool for investigating the role of PTP1B in insulin signaling and metabolic disorders, and has potential as a therapeutic for these diseases. Further research is needed to fully understand its mechanism of action, safety, and efficacy in humans.

Synthesemethoden

The synthesis of 4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole involves several steps, starting with the reaction of 2-methyl-4-nitrothiazole with 4-bromophenol to form 4-(2-methylthiazol-4-yl)phenol. This intermediate is then reacted with 2-chloromethyl-1-(cyclopropylmethyl)aziridine to form the key intermediate, this compound. The final product is obtained through purification and isolation steps.

Wissenschaftliche Forschungsanwendungen

4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole has been extensively studied in preclinical models of type 2 diabetes and metabolic disorders. In vitro studies have shown that this compound selectively inhibits PTP1B activity, leading to increased insulin signaling and glucose uptake in insulin-resistant cells. In vivo studies in animal models have demonstrated improved glucose tolerance, insulin sensitivity, and lipid metabolism with this compound treatment. These findings suggest that this compound has potential as a therapeutic for type 2 diabetes and other metabolic disorders.

Eigenschaften

IUPAC Name

4-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-12-18-16(11-21-12)15-4-2-3-5-17(15)20-10-14-9-19(14)8-13-6-7-13/h2-5,11,13-14H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSFTSQDSSTSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2OCC3CN3CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.